Trimethyl trimellitate

Descripción

Structural Context and Theoretical Foundations

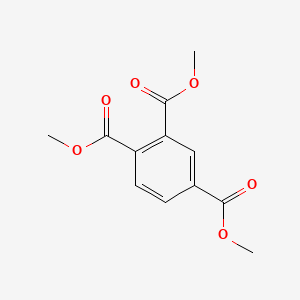

Trimethyl trimellitate, systematically named trimethyl 1,2,4-benzenetricarboxylate, is an aromatic ester derived from trimellitic acid and methanol (B129727). ontosight.ai Its molecular formula is C12H12O6. ontosight.ai The structure features a benzene (B151609) ring substituted with three methoxycarbonyl groups (-COOCH3) at the 1, 2, and 4 positions. This specific arrangement of the ester groups on the rigid benzene ring underpins its unique chemical and physical properties.

The presence of three ester functionalities allows for multiple reaction sites, making it a valuable building block in polymer chemistry and organic synthesis. solubilityofthings.com Theoretically, the bulky trimethyl groups can influence its solubility, hindering interactions with polar solvents like water, while the carboxylate groups can be ionized in basic solutions, affecting its polarity and reactivity. solubilityofthings.com Its molecular structure is a key determinant of its thermal stability and low volatility, which are crucial for its industrial applications. smolecule.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H12O6 |

| Molar Mass | 252.22 g/mol sigmaaldrich.com |

| Appearance | Clear colorless to yellow viscous liquid chemicalbook.comchemicalbook.com |

| Melting Point | -13 °C to 40 °C (literature values vary) smolecule.comsigmaaldrich.comchemicalbook.comchemicalbook.comchembk.com |

| Boiling Point | 194 °C at 12 mmHg sigmaaldrich.comchemicalbook.comchemicalbook.comchembk.com |

| Density | 1.261 g/mL at 25 °C sigmaaldrich.comchemicalbook.comchemicalbook.comchembk.com |

| Refractive Index | n20/D 1.523 sigmaaldrich.comchemicalbook.comchemicalbook.comchembk.com |

| Solubility in Water | 1.11 g/L at 20 °C chembk.com |

Historical Perspectives on Trimellitate Chemistry

The development of trimellitate esters as a class of plasticizers began in the late 1960s. google.comgoogle.com These compounds, including derivatives made from this compound, were engineered to offer superior performance in high-temperature applications compared to other existing plasticizers. manavchem.com One of the most significant historical applications of this compound has been as a crucial intermediate in the synthesis of larger, higher-molecular-weight trimellitate plasticizers, such as tri(2-ethylhexyl) trimellitate (TOTM). google.comgoogle.comgoogle.com

The synthesis route often involves the initial esterification of trimellitic anhydride (B1165640) with methanol to produce this compound. google.comgoogle.com This is followed by a transesterification reaction with a longer-chain alcohol, like 2-ethylhexanol, to yield the final desired plasticizer. google.comgoogle.comgoogle.com This two-step process, utilizing TMTM as a precursor, was advantageous as it allowed for the use of less pure starting materials and facilitated the production of high-purity, low-color final products. google.comgoogle.com The commercialization of various trimellitate plasticizers, which relied on intermediates like TMTM, marked a significant advancement in producing materials with enhanced durability and thermal resistance for demanding applications in the automotive and electronics industries. chemicalbull.comoecd.org

Current Research Landscape and Significance of this compound

In the current research landscape, this compound is recognized for its significance as a versatile monomer and building block in polymer science. Its trifunctional nature is particularly exploited to create complex polymer architectures.

Monomer for Branched and Hyperbranched Polymers: A significant area of research focuses on using TMTM as a branching or crosslinking agent in the synthesis of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netresearchgate.net By incorporating small amounts of TMTM into the polymerization process, researchers can introduce branches into the linear polymer chains. researchgate.netresearchgate.net This structural modification alters the material's properties, leading to increased intrinsic viscosity and melt strength compared to linear PET. researchgate.netakjournals.com These branched polymers exhibit different crystallization behaviors and improved mechanical properties, such as tensile strength and elongation at break, making them suitable for applications like fiberfills and high-performance films. researchgate.netgoogle.com

Co-monomer in Modified Polyesters: Research has also demonstrated the use of this compound as a co-monomer to produce thermoplastic elastomers. wiley.com Specifically, it has been used at low concentrations (up to 0.35% w/w) to create block copolymers of polybutylene terephthalate and polybutylene glycol, intended for food contact materials. wiley.com

Intermediate in Chemical Synthesis: Beyond polymerization, TMTM continues to be a valuable intermediate. Its ester groups can undergo transesterification with various alcohols, allowing for the synthesis of a wide range of other trimellitate esters with tailored properties for specific applications. smolecule.com

The significance of TMTM in current research lies in its ability to precisely modify polymer structures, leading to advanced materials with enhanced performance characteristics.

Research Findings on TMTM in Polymer Synthesis

| Research Focus | Key Finding | Resulting Property Change |

| Branched PET Synthesis researchgate.net | TMTM acts as a monomeric branching agent. | Increased intrinsic viscosity from 0.62 to 0.76 dLg-1. |

| Crosslinked PET researchgate.net | Gel formation observed at TMTM concentrations of 0.625 wt% or higher. | Decreased crystallinity and melting point; increased cold crystallization and glass transition temperatures. |

| Modified Polyesters for Food Contact wiley.com | Used as a co-monomer at a maximum level of 0.35% w/w. | Production of thermoplastic elastomers with no safety concerns for specific food contact applications. |

Emerging Trends in Trimellitate-Based Materials Science

The field of materials science is continuously evolving, with a strong emphasis on sustainability and high-performance materials. This compound is at the forefront of several emerging trends.

Sustainable Synthesis from Biomass: A significant emerging trend is the development of sustainable routes to produce commodity chemicals from renewable resources. Researchers have successfully demonstrated a sustainable pathway for synthesizing this compound from sugar-derived polyhydroxy galactaric acid. acs.org This process involves a series of reactions, including deoxydehydration and a Diels-Alder reaction, to produce TMTM with a good yield. acs.org This bio-based production method offers a green alternative to traditional petrochemical routes, aligning with the growing demand for environmentally friendly materials. acs.orgresearchgate.net

Development of Advanced Functional Materials: this compound is also being explored as a ligand for the synthesis of metal-organic frameworks (MOFs). fluorochem.co.ukfrontiersin.org MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The specific structure of TMTM can influence the resulting properties of the MOF. For instance, trimellitic acid, the precursor to TMTM, has been used to functionalize UiO-66-NH2, a type of MOF, to enhance its selective adsorption of dyes from wastewater. frontiersin.org

Phthalate-Free Plasticizers: There is a global trend moving away from traditional phthalate (B1215562) plasticizers due to health and environmental concerns. researchgate.net Trimellitate esters, including those derived from TMTM, are considered safer alternatives due to their lower volatility and migration resistance. chemicalbull.com While larger trimellitates like TOTM are more commonly used directly as plasticizers, the underlying chemistry and synthesis, which often involves TMTM, are crucial to this trend. echemi.comomicsonline.orgresearchgate.net The development of next-generation, high-performance, non-phthalate plasticizers remains an active area of research where trimellitate chemistry plays a key role. nih.gov

These emerging trends highlight the ongoing importance of this compound in the development of sustainable, high-performance materials for a variety of advanced applications.

Structure

3D Structure

Propiedades

IUPAC Name |

trimethyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-16-10(13)7-4-5-8(11(14)17-2)9(6-7)12(15)18-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHNUUNSCNRGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044620 | |

| Record name | Trimethyl benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] | |

| Record name | Trimethyl 1,2,4-benzenetricarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

194 °C at 12 mm Hg | |

| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.261 | |

| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2459-10-1 | |

| Record name | Trimethyl trimellitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2459-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl 1,2,4-benzenetricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16O7DT5N66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-13 °C | |

| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Trimethyl Trimellitate and Its Derivatives

Esterification Pathways of Trimellitic Anhydride (B1165640) with Methanol (B129727)

The principal industrial route to trimethyl trimellitate involves the direct esterification of trimellitic anhydride with methanol. google.com This process is favored for its efficiency and the high purity of the intermediate product, which is crucial for subsequent reactions. google.comgoogle.com The reaction proceeds by heating trimellitic anhydride and methanol in the presence of a catalyst. google.com

The esterification of anhydrides with alcohols is a well-established reaction, typically requiring catalysis to proceed at a practical rate. zbaqchem.com For the synthesis of this compound from trimellitic anhydride and methanol, various catalytic systems are employed, primarily acid catalysts.

Catalytic Systems: Homogeneous acid catalysts are common, with examples including sulfuric acid, titanate esters like tetraisopropyl titanate, and boron trifluoride-methanol complexes (BF₃·MeOH). google.comacs.org Heterogeneous solid acid catalysts, such as H-Y zeolite, have been studied for analogous reactions like the esterification of maleic anhydride, suggesting their potential applicability. researchgate.netresearchgate.net These solid catalysts offer the advantage of easier separation from the reaction mixture. researchgate.net

Temperature: Higher temperatures increase the reaction rate. zbaqchem.com

Catalyst Loading: The rate of reaction generally increases with a higher concentration of the catalyst. researchgate.net

Reactant Molar Ratio: An excess of methanol is used to drive the equilibrium towards the formation of the tri-ester product. researchgate.net

Kinetic studies on similar systems, such as the esterification of acetic anhydride with methanol, have been used to develop detailed models that account for both uncatalyzed and catalyzed reaction pathways to predict the thermal behavior of the reaction. hzdr.de The activation energy for the esterification of maleic anhydride with methanol over an H-Y zeolite catalyst was found to be 44.65 kJ/mol, providing an indication of the energy requirements for such reactions. researchgate.net

Table 1: Overview of Catalytic Systems for Anhydride Esterification with Methanol This table is interactive and can be sorted by clicking on the column headers.

| Catalyst Type | Specific Example(s) | Phase | Key Characteristics |

|---|---|---|---|

| Homogeneous Acid | Tetraisopropyl titanate | Liquid | Used in the synthesis of this compound intermediate. google.com |

| Homogeneous Acid | Boron trifluoride-methanol | Liquid | Effective for esterification of carboxylic groups. acs.org |

| Homogeneous Acid | Sulfuric Acid | Liquid | Common catalyst for esterification; can lead to corrosion issues. zbaqchem.com |

| Heterogeneous Acid | H-Y Zeolite | Solid | Studied for maleic anhydride esterification; allows for easy catalyst separation. researchgate.netresearchgate.net |

Achieving high yield and purity is critical, especially when the this compound is intended as an intermediate for further synthesis, such as in the production of tri(2-ethylhexyl) trimellitate (TOTM). google.com The most efficient methods for this compound synthesis can achieve yields of approximately 99% through rigorous control of reaction conditions.

Key Optimization Parameters:

Stoichiometry and Molar Ratio: The ratio of methanol to trimellitic anhydride is a critical parameter. Studies on analogous anhydride esterifications show that increasing the molar ratio of alcohol to anhydride significantly increases the conversion to the diester product, though the effect may become less pronounced at very high ratios. researchgate.net For a continuous process, trimellitic anhydride and an alcohol are heated to prepare a solution which is then fed into a reactor. wipo.int

Temperature and Pressure: The esterification reaction is typically conducted at elevated temperatures, ranging from 60-160°C, and under pressure (10-25 kg) to keep the methanol in the liquid phase and increase the reaction rate. google.com

Water Removal: Water is a byproduct of the esterification of the carboxylic acid groups. smolecule.com Continuous removal of this water, often by distillation, is essential to shift the reaction equilibrium towards the product side and achieve high conversion. google.comgoogle.com

Purification: Following the reaction, the crude this compound is purified. Rectification (a more precise form of fractional distillation) is a key step to separate the high-purity this compound from excess methanol, water, and other impurities, resulting in a product with a low color number. google.comgoogle.com

Table 2: Effect of Molar Ratio on Anhydride Conversion (Analogous System) Data derived from a study on maleic anhydride esterification with methanol, demonstrating the principle of optimizing reactant ratios.

| Molar Ratio (Anhydride:Methanol) | Conversion (%) at 120 min | Observation |

|---|---|---|

| 1:2 | 22.79 | Lower conversion with less excess alcohol. researchgate.net |

| 1:3 | 42.01 | Significant increase in conversion. researchgate.net |

| 1:4 | ~45 | Conversion rate begins to plateau. researchgate.net |

| 1:5 | ~46 | Little additional benefit from further excess alcohol. researchgate.net |

The esterification of trimellitic anhydride with methanol proceeds through a series-parallel reaction mechanism. researchgate.net

Ring Opening: The first step is a rapid, non-catalytic reaction where a molecule of methanol attacks one of the carbonyl carbons of the anhydride ring. This opens the ring to form two isomeric mono-ester intermediates: 2-carboxy-1-methoxycarbonylbenzene and 1-carboxy-2-methoxycarbonylbenzene.

Esterification of Carboxylic Groups: The subsequent steps involve the acid-catalyzed esterification of the remaining two carboxylic acid groups with additional methanol molecules. These steps are reversible and generally slower than the initial ring-opening. researchgate.net The presence of an acid catalyst, such as H⁺, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. masterorganicchemistry.com A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester product. This process occurs for both remaining acid groups to ultimately form this compound.

Transesterification Reactions Involving this compound

This compound serves as a high-purity intermediate for the synthesis of other trimellitate esters, particularly those with longer-chain or branched alcohols. google.com This is achieved through transesterification (also known as ester exchange), where the methyl groups of this compound are displaced by other alkyl groups from different alcohols. google.comsmolecule.com This two-step process (esterification to this compound followed by transesterification) is often preferred over direct esterification with higher-boiling alcohols because it facilitates purification and can lead to a final product with higher purity and lower color. google.comgoogle.com

The primary application of transesterification involving this compound is the production of plasticizers. The most significant example is the reaction with 2-ethylhexanol to produce tri(2-ethylhexyl) trimellitate (TOTM), a high-performance plasticizer valued for its low volatility and high thermal stability. google.comgoogle.compenpet.com

Other higher-molecular-weight alcohols can also be used as substrates to create a variety of trimellitate esters with tailored properties. While direct esterification of trimellitic anhydride with alcohols like tridecyl alcohol is also practiced, the transesterification route via this compound offers a pathway to these compounds as well. google.com The choice of alcohol directly impacts the physical properties (e.g., viscosity, volatility, plasticizing efficiency) of the final trimellitate ester.

Transesterification reactions, like esterification, are equilibrium-limited and require a catalyst to achieve reasonable reaction rates. masterorganicchemistry.comjbiochemtech.com The reaction can be catalyzed by either acids or bases, with each having distinct advantages. scielo.org.ar

Acid Catalysts: Titanate esters, which are used in the initial esterification, can also be effective for transesterification. google.comgoogle.com Other acid catalysts like sulfuric or sulfonic acids are also used. scielo.org.ar The mechanism involves protonation of the ester's carbonyl oxygen, followed by nucleophilic attack from the new alcohol. masterorganicchemistry.com

Base Catalysts: Homogeneous base catalysts such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (NaOMe) are widely used because they are highly active and allow for faster reaction times compared to acid catalysts under similar conditions. jbiochemtech.com The mechanism proceeds via the formation of a highly nucleophilic alkoxide from the alcohol, which then attacks the ester's carbonyl carbon. masterorganicchemistry.com

Heterogeneous Catalysts: Solid catalysts are an area of active research, offering benefits like reusability and simplified product purification. researchgate.net For transesterification, solid base catalysts such as alkaline earth metal oxides (e.g., CaO, MgO) and hydrotalcites have demonstrated high catalytic activity. jbiochemtech.comresearchgate.net

The performance of a catalyst is evaluated based on the conversion of this compound and the yield of the desired higher ester. The reaction is typically driven to completion by using an excess of the reactant alcohol and/or by continuously removing the methanol byproduct through distillation.

Table 3: Common Catalyst Types for Transesterification Reactions This table is interactive and can be sorted by clicking on the column headers.

| Catalyst Class | Specific Example(s) | Typical Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Base | NaOH, KOH, NaOMe | Liquid | High reaction rates, effective at low concentrations. jbiochemtech.com | Sensitive to water and free fatty acids; difficult to remove from product. jbiochemtech.com |

| Homogeneous Acid | H₂SO₄, Titanate Esters | Liquid | Less sensitive to free fatty acids. scielo.org.ar | Slower reaction rates than base catalysts; can be corrosive. scielo.org.ar |

| Heterogeneous Base | CaO, MgO | Solid | Easily separated, reusable, non-corrosive. researchgate.net | May require higher temperatures/pressures; potential for catalyst deactivation. |

| Heterogeneous Acid | Sulfonated Zeolites | Solid | Reusable, stable at high temperatures. mdpi.com | Generally lower activity than homogeneous catalysts. |

Kinetic and Thermodynamic Studies of Transesterification Equilibria

Transesterification is a crucial reaction for the synthesis of various esters, including this compound, often involving the exchange of an alcohol group from an ester with another alcohol. The kinetics of such reactions are fundamental to optimizing reaction conditions and maximizing yield. While specific kinetic and thermodynamic data for the transesterification equilibrium of this compound are not extensively detailed in the provided literature, the principles can be understood from studies on similar processes, such as biodiesel production.

The initial phase of the reaction, particularly when dealing with immiscible reactants like an oil and an alcohol, can be mass-transfer controlled. unl.edu Vigorous mixing is essential to overcome this limitation and ensure the reaction proceeds into a kinetically controlled region. Once a single phase is formed, often aided by the formation of the ester product which acts as a mutual solvent, the reaction rate is governed by the chemical kinetics. unl.edu

Mathematical modeling is a key tool for studying the kinetics of transesterification. By fitting experimental data to kinetic models, it is possible to determine the reaction rate constants for both the forward and reverse reactions, as well as the corresponding activation energies. unl.edumatec-conferences.org These parameters are vital for reactor design and process optimization. The activation energy for transesterification reactions can vary, with studies on biodiesel synthesis reporting values ranging from 33.6 to 84 kJ/mol. mdpi.com

Table 1: Factors Influencing Transesterification Kinetics

| Factor | Description | Impact on Reaction |

| Temperature | Affects the rate of reaction. | Higher temperatures generally increase the reaction rate, but can also favor side reactions. |

| Catalyst | Increases the reaction rate by providing an alternative reaction pathway with lower activation energy. | The type and concentration of the catalyst significantly influence the reaction kinetics. |

| Molar Ratio of Reactants | The ratio of alcohol to ester. | An excess of one reactant can shift the equilibrium towards the product side, increasing the yield. |

| Mixing Intensity | Important for mass transfer in heterogeneous systems. | Adequate mixing is crucial to overcome diffusion limitations, especially in the initial stages of the reaction. unl.edu |

Sustainable and Bio-Renewable Synthesis Routes

The development of sustainable and bio-renewable routes for the synthesis of chemicals is a cornerstone of green chemistry, aiming to reduce reliance on fossil fuels and minimize environmental impact. For this compound, significant progress has been made in developing synthetic pathways that utilize renewable feedstocks.

Conversion of Sugar-Derived Polyhydroxy Acids to Trimellitates

A promising sustainable route for the synthesis of this compound has been developed starting from 1,6-dimethyl galactarate, a diester derived from the sugar-based polyhydroxy acid, galactaric acid. acs.orgdicp.ac.cn This approach leverages biomass resources, specifically carbohydrates from cellulose (B213188) and hemicellulose, as the initial feedstock. acs.orgdicp.ac.cn

The process begins with the deoxydehydration of 1,6-dimethyl galactarate to produce dimethyl muconate, achieving a yield of 84%. acs.orgdicp.ac.cn A key challenge in this initial step is the chemical recalcitrance of 1,6-dimethyl galactarate due to strong intramolecular hydrogen bond networks. acs.orgdicp.ac.cn The use of a catalyst, such as ammonium (B1175870) perrhenate (B82622), has been shown to weaken these hydrogen bonds and activate the molecule for reaction. acs.orgdicp.ac.cn

Following the formation of dimethyl muconate, the synthesis proceeds through a Diels-Alder reaction and subsequent dehydro-aromatization to yield the final product, this compound. acs.orgdicp.ac.cn This innovative pathway provides a template for producing aromatic oxygenated compounds from renewable resources. acs.orgdicp.ac.cn

Diels-Alder Reaction Strategies in Trimellitate Synthesis

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of cyclic compounds, and it plays a pivotal role in the bio-renewable synthesis of trimellitates. In the route starting from 1,6-dimethyl galactarate, the Diels-Alder reaction of the intermediate, dimethyl muconate, with an acrylate (B77674) is conducted efficiently without the need for a catalyst to produce a substituted cyclohexene (B86901) intermediate. acs.orgdicp.ac.cn This cycloadduct is then dehydro-aromatized to obtain this compound with a 72% yield. acs.orgdicp.ac.cn

Furthermore, density functional theory (DFT) simulations have been employed to explore efficient routes for producing trimellitic acid precursors via the Diels-Alder reaction of biomass-derived dienes and dienophiles. rsc.org Dienes such as 5-hydroxymethyl furfural (HMF), 2,5-dimethylfuran (DMF), and furan (B31954) dicarboxylic acid (FDCA), all derivable from biomass, can react with dienophiles like acrolein and acrylic acid to form an oxanorbornene intermediate, a precursor for trimellitic acid. rsc.orgresearchgate.net The choice of substituents on both the diene and dienophile has been shown to significantly affect the activation barriers of the Diels-Alder reaction. rsc.org

Integration of Green Chemistry Principles in Synthetic Design

The synthesis of this compound and its derivatives is increasingly being guided by the principles of green chemistry to enhance sustainability. envirobites.orgmdpi.com These principles advocate for the use of renewable feedstocks, the reduction of waste, the use of safer solvents, and the design of energy-efficient processes. acs.orgsigmaaldrich.com

The use of sugar-derived polyhydroxy acids as a starting material is a prime example of employing renewable feedstocks. acs.orgdicp.ac.cn This approach moves away from traditional petrochemical sources. The principles of green chemistry also emphasize maximizing atom economy, which involves designing synthetic routes where the maximum amount of starting materials is incorporated into the final product. acs.orggreenchemistry-toolkit.org

Catalysis is another key aspect of green chemistry, with a preference for catalytic reagents over stoichiometric ones to minimize waste. bdu.ac.in The use of catalysts can also lead to milder reaction conditions, saving energy. bdu.ac.in Furthermore, the design of chemical products that are biodegradable and non-toxic is a central goal. envirobites.orgmdpi.com By integrating these principles, the entire lifecycle of this compound, from its synthesis to its disposal, can be made more environmentally friendly. envirobites.org

Table 2: Green Chemistry Principles in Trimellitate Synthesis

| Green Chemistry Principle | Application in Trimellitate Synthesis | Reference |

| Use of Renewable Feedstocks | Synthesis from sugar-derived polyhydroxy acids. | acs.orgdicp.ac.cn |

| Atom Economy | Designing reactions to maximize the incorporation of reactant atoms into the final product. | acs.orggreenchemistry-toolkit.org |

| Catalysis | Use of catalysts to improve reaction efficiency and reduce waste. | bdu.ac.in |

| Safer Solvents and Auxiliaries | Choosing solvents with lower toxicity and environmental impact. | acs.orgsigmaaldrich.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. | acs.org |

| Design for Degradation | Creating products that break down into harmless substances after use. | envirobites.orgmdpi.com |

Advanced Derivatization Techniques for Analytical Purposes

The accurate analysis of trimellitic compounds is crucial for quality control and environmental monitoring. Advanced derivatization techniques are often employed to enhance the volatility and chromatographic properties of these compounds, enabling their determination by methods such as gas chromatography (GC).

Selective Esterification for Anhydride and Carboxylic Acid Differentiation

A significant analytical challenge is the simultaneous quantification of trimellitic anhydride and its corresponding carboxylic acid, trimellitic acid, in a mixture. acs.orgnih.gov Direct analysis can be problematic as trimellitic acid can lose water at high temperatures in a GC injector, converting it to the anhydride and leading to an overestimation of the anhydride concentration. acs.orgnih.gov

To address this, an innovative and greener analytical method has been developed based on selective esterification. acs.orgnih.gov This method involves a two-step derivatization process. In the first step, the sample is treated with absolute ethanol (B145695), which selectively esterifies the more reactive anhydride group to form a monoethyl ester, leaving the carboxylic acid groups of trimellitic acid unreacted. acs.orgnih.gov This selectivity is crucial for differentiating the two compounds.

In the second step, a reagent such as boron trifluoride-methanol is used to methylate the remaining free carboxylic acid groups on both the partially esterified anhydride and the trimellitic acid. acs.orgnih.gov This results in the formation of distinct derivatives for the anhydride (ethyl dimethyl trimellitate) and the acid (this compound), which can then be easily separated and quantified by GC-mass spectrometry (GC-MS). acs.org

The optimization of this derivatization process is critical to ensure selectivity and achieve accurate quantification. acs.org Reaction times and temperatures for both esterification steps must be carefully controlled to prevent side reactions, such as the further esterification of the free carboxylic acid groups of the monoethyl ester, which could lead to an overestimation of the anhydride. acs.org This selective derivatization technique offers a safer and more accurate alternative to older methods that used hazardous reagents like diazomethane (B1218177). acs.orgnih.gov

Optimization of Derivatization Protocols Using Experimental Design

The synthesis of this compound and its derivatives often requires carefully controlled reaction conditions to maximize yield and purity while minimizing side reactions and impurities. Experimental design (DoE) is a powerful statistical methodology for systematically optimizing chemical processes. Unlike the traditional one-variable-at-a-time (OVAT) approach, DoE allows for the simultaneous investigation of multiple factors and their interactions, leading to a more comprehensive understanding of the reaction landscape and a more efficient path to optimal conditions.

In the context of producing this compound and related compounds, derivatization protocols are optimized to ensure the complete and selective esterification of the carboxylic acid groups of trimellitic acid or its anhydride. A key challenge is to achieve the desired derivative, such as ethyl dimethyl trimellitate, while minimizing the formation of others, like this compound (TMT), through side reactions like transesterification.

One notable application of experimental design was in the optimization of a two-step derivatization method for the simultaneous analysis of trimellitic anhydride (TMA) and trimellitic acid. The process involved an initial selective esterification with ethanol, followed by methylation of the remaining carboxylic groups using boron trifluoride-methanol (BF3·MeOH). The second step was critical for controlling the final product distribution and was therefore optimized using a DoE approach.

The primary factors investigated were the temperature and reaction time of the second derivatization step. The goal was to maximize the formation of the target analyte, ethyl dimethyl trimellitate (EDMT), while minimizing the fully methylated by-product, this compound.

The experimental design matrix with the investigated factors and their respective levels is presented below:

| Run | Temperature (°C) | Time (min) |

| 1 | 60 | 10 |

| 2 | 80 | 10 |

| 3 | 100 | 10 |

| 4 | 60 | 20 |

| 5 | 80 | 20 |

| 6 | 100 | 20 |

| 7 | 60 | 30 |

| 8 | 80 | 30 |

| 9 | 100 | 30 |

The results of this experimental design allowed for the construction of response surfaces, which are graphical representations of the relationship between the factors and the response (in this case, the peak area ratio of the products). For trimellitic anhydride, the analysis of these models indicated that to maximize the formation of ethyl dimethyl trimellitate and minimize the formation of this compound, the optimal conditions were a temperature of 100°C and a reaction time of 20 minutes acs.orgnih.gov.

The study revealed that temperature was the most significant factor affecting the derivatization process, while reaction time had a lesser, though still important, impact. For instance, to maximize the sensitivity for EDMT, it was necessary to work at the highest temperature (100°C) and a longer time (30 minutes) nih.gov. However, to minimize the competing formation of TMT, a slightly shorter time of 20 minutes at the same high temperature was found to be the best compromise acs.orgnih.gov.

The findings from such DoE studies are crucial for developing robust and efficient synthetic and analytical methods for this compound and its derivatives. By systematically exploring the reaction space, researchers can identify optimal conditions that lead to higher yields, better selectivity, and a reduction in unwanted by-products.

Below is a summary of the detailed research findings from the optimization study:

| Analyte | Factor | Effect on Response | Optimal Condition for Maximizing EDMT and Minimizing TMT |

| Trimellitic Anhydride (TMA) | Temperature | Significant | 100°C |

| Time | Minor, but crucial for by-product formation | 20 min |

This systematic approach not only improves the efficiency of the derivatization protocol but also provides a deeper understanding of the reaction mechanism and the interplay between different variables.

Advanced Spectroscopic and Chromatographic Characterization of Trimethyl Trimellitate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of nuclei within a molecule. For Trimethyl trimellitate, both one-dimensional (1D) and two-dimensional (2D) NMR methods are employed for a comprehensive characterization.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The analysis of ¹H (proton) and ¹³C NMR spectra allows for the initial identification and assignment of the different hydrogen and carbon atoms in the this compound molecule.

The ¹H NMR spectrum of this compound displays characteristic signals for both its aromatic and methyl protons. The three protons on the benzene (B151609) ring are in different chemical environments due to the asymmetric substitution pattern, leading to distinct signals. A reported spectrum in deuterated chloroform (B151607) (CDCl₃) shows a doublet at 8.43 ppm (H-3), a doublet of doublets at 8.20 ppm (H-5), and a doublet at 7.75 ppm (H-6). unimi.it The nine protons from the three equivalent methoxy (B1213986) groups typically appear as sharp singlets.

The ¹³C NMR spectrum provides information on the carbon framework. It is expected to show nine distinct signals: three for the carbonyl carbons of the ester groups, six for the carbons of the benzene ring (three substituted and three unsubstituted), and one for the methyl carbons of the ester groups (though they may show slightly different shifts due to their positions).

Interactive Table: Predicted and Experimental NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) (Predicted Range) |

| H-3 | 8.43 (d, J=1.6 Hz) unimi.it | - |

| H-5 | 8.20 (dd, J=8.0, 1.7 Hz) unimi.it | - |

| H-6 | 7.75 (d, J=8.0 Hz) unimi.it | - |

| -OCH₃ (x3) | ~3.9 (three singlets expected) | ~52-53 |

| C-1 | - | ~130-135 |

| C-2 | - | ~130-135 |

| C-3 | - | ~130-135 |

| C-4 | - | ~135-140 |

| C-5 | - | ~128-132 |

| C-6 | - | ~128-132 |

| C=O (x3) | - | ~164-167 |

Application of 2D NMR Techniques in Complex System Analysis

For complex molecules or mixtures, 1D NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques resolve these issues by spreading the signals across two frequency axes, revealing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons (H-5 with H-6), confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). libretexts.org An HSQC spectrum would definitively link the aromatic proton signals (at 8.43, 8.20, and 7.75 ppm) to their corresponding aromatic carbon signals and the methyl proton signals to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. nih.gov This is crucial for piecing together the molecular structure. For this compound, HMBC would show correlations from the methyl protons to their respective carbonyl carbons and adjacent aromatic carbons, confirming the placement of the three ester groups on the benzene ring.

Quantitative NMR for Purity and Compositional Analysis

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance or the composition of a mixture. acanthusresearch.com The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. emerypharma.com

To determine the purity of a this compound sample, a known mass of the sample is dissolved with a known mass of a high-purity internal standard (calibrant) in an appropriate deuterated solvent. ox.ac.uk The internal standard must have at least one signal that is well-resolved from the analyte signals. acanthusresearch.com By comparing the integrals of specific, non-overlapping signals from this compound (e.g., one of the aromatic protons) with a signal from the internal standard, the absolute purity of the sample can be calculated using a specific formula that accounts for the molar masses, number of protons, and weights of the analyte and standard. ox.ac.ukresearchgate.net This method is advantageous as it provides a direct measurement of purity and does not require a reference standard of the analyte itself. acanthusresearch.com

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of an ion. For this compound (C₁₂H₁₂O₆), the calculated monoisotopic mass is 252.0634 Da. HRMS analysis would be expected to yield a measured mass for the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) that is extremely close to this theoretical value, thereby confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Fragmentation Pathway Elucidation and Structural Confirmation

In mass spectrometry, particularly with electron ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and confirm its structure.

The NIST mass spectrum for this compound shows a molecular ion peak ([M]⁺) at m/z 252. nist.gov The fragmentation pattern is characteristic of a methyl-esterified aromatic compound. Key fragmentation pathways include:

Loss of a methoxy radical (•OCH₃): The peak at m/z 221 corresponds to the loss of 31 Da from the molecular ion, which is indicative of the cleavage of a methoxy group.

Loss of a methoxycarbonyl group (•COOCH₃): A significant peak at m/z 193 results from the loss of 59 Da, corresponding to an entire methoxycarbonyl radical. Further loss of carbon monoxide (CO, 28 Da) from this fragment leads to the ion at m/z 165.

These fragmentation patterns confirm the presence and arrangement of the three methoxycarbonyl substituents on the benzene ring.

Interactive Table: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Identity |

| 252 | [C₁₂H₁₂O₆]⁺ | Molecular Ion ([M]⁺) |

| 221 | [M - •OCH₃]⁺ | Loss of a methoxy radical |

| 193 | [M - •COOCH₃]⁺ | Loss of a methoxycarbonyl group |

| 165 | [M - •COOCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 163 | [C₈H₃O₃]⁺ | Further fragmentation |

Source: Based on data from NIST Chemistry WebBook nist.gov

Coupled Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis

The analysis of this compound within complex mixtures necessitates the use of sophisticated analytical techniques that couple the high-resolution separation power of chromatography with the definitive identification capabilities of mass spectrometry. acs.orgrroij.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are principal among these methods, providing the sensitivity and selectivity required for both qualitative and quantitative analysis. acs.orgnih.gov

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net In many applications, this compound is formed as a derivative of trimellitic acid or trimellitic anhydride (B1165640) to facilitate analysis. nih.gov For instance, a sensitive procedure for analyzing trimellitic anhydride and its trimellitic acid impurity involves methylation with diazomethane (B1218177) to yield the trimethyl derivative, which is then analyzed by GC-MS. nih.gov The mass spectrometer provides confirmational identity of the this compound peak separated by the gas chromatograph. nih.gov The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of methoxy groups (-OCH3) and other fragments from the ester and aromatic structures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as a powerful tool for analyzing non-volatile compounds in complex matrices without the need for derivatization. nih.govresearchgate.net While direct LC-MS/MS methods for this compound are less commonly detailed than for its higher molecular weight analogues like tris(2-ethylhexyl)trimellitate (TOTM), the principles are directly applicable. researchgate.netnih.gov The technique involves separating the analyte using HPLC, followed by ionization, typically via electrospray ionization (ESI), and subsequent detection by a tandem mass spectrometer. This approach offers high sensitivity and specificity, allowing for detection at very low concentrations. researchgate.netnih.gov

The combination of these techniques allows for a comprehensive characterization of complex mixtures. GC-MS is invaluable for impurity profiling where volatile precursors or byproducts are present, while LC-MS/MS is essential for analyzing the compound in solutions or alongside other non-volatile matrix components. rroij.comresearchgate.net

| Parameter | Typical GC-MS Conditions for this compound Analysis |

|---|---|

| Chromatographic Column | DB 35-MS-UI GC Column (30 m × 0.25 mm, 0.25 μm) or similar mid-polarity column. acs.org |

| Injector Temperature | 230 °C. acs.org |

| Injection Mode | Split (e.g., 1:10). acs.org |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). acs.org |

| Oven Temperature Program | Initial temperature of 60 °C, ramped at 15 °C/min to 250 °C, and held. acs.org |

| Mass Spectrometer | Ion Trap or Quadrupole. acs.org |

| Ionization Mode | Electron Ionization (EI). |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of a compound. vscht.cz For this compound, IR spectroscopy is instrumental in confirming the presence of its key chemical features: the aromatic ring and the three ester groups.

Vibrational Mode Analysis of Ester and Aromatic Functionalities

The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups.

Ester Functionalities: The most prominent feature of the ester groups is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1720-1740 cm⁻¹. openstax.org This sharp and intense peak is a clear indicator of the ester presence. Additionally, the C-O stretching vibrations of the ester groups will produce strong bands in the fingerprint region, typically between 1100-1300 cm⁻¹. pressbooks.pub

Aromatic Functionalities: The benzene ring gives rise to several characteristic absorptions. The aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.czlibretexts.org The C=C stretching vibrations within the aromatic ring produce a series of medium to weak absorptions in the 1400-1600 cm⁻¹ region. libretexts.org Furthermore, C-H "out-of-plane" bending vibrations appear in the 675-900 cm⁻¹ range, and the specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. libretexts.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (-COOCH₃) | C=O Stretch | 1720 - 1740 | Strong, Sharp |

| C-O Stretch | 1100 - 1300 | Strong | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |

| C=C Stretch (in-ring) | 1400 - 1600 | Medium to Weak | |

| C-H Bend (out-of-plane) | 675 - 900 | Medium to Strong |

In-situ IR Spectroscopy for Reaction Monitoring

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) that allows for the real-time monitoring of chemical reactions as they occur, without the need for sampling. youtube.commt.com This technique is highly valuable for studying the kinetics, mechanisms, and pathways of reactions involving this compound. youtube.com

For example, in the synthesis of this compound via the esterification of trimellitic acid or trimellitic anhydride with methanol (B129727), an in-situ IR probe can be inserted directly into the reaction vessel. mt.com By continuously collecting IR spectra, it is possible to track the progress of the reaction in real time. The concentration profiles of reactants, intermediates, and the final product can be determined by monitoring the changes in the intensity of their characteristic IR absorption bands. youtube.com Specifically, one would monitor the disappearance of the broad O-H stretch of the carboxylic acid groups (from trimellitic acid) and the appearance and growth of the strong ester C=O stretch around 1730 cm⁻¹ corresponding to the formation of this compound. This real-time data allows for the precise determination of reaction endpoints, the identification of any transient intermediates, and the optimization of reaction conditions such as temperature and catalyst loading. mt.com

Chromatographic Separations and Quantitation Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related compounds from various matrices. researchgate.net Gas chromatography and high-performance liquid chromatography are the most commonly employed methods. acs.org

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds and is widely used for impurity profiling in materials related to this compound. rroij.comthermofisher.com A common application is the determination of trimellitic acid as an impurity in trimellitic anhydride. nih.gov In this analysis, both compounds are derivatized, often through methylation, to their more volatile ester forms, including this compound. nih.gov The resulting mixture is then separated on a GC column.

The separation is typically achieved using a capillary column with a stationary phase of intermediate polarity. acs.org A flame ionization detector (FID) is often used for quantitation due to its robustness and wide linear range, while a mass spectrometer (MS) is used for positive identification of the peaks. nih.gov The method allows for the simultaneous determination of the anhydride and its acid impurity. nih.gov The quantitative analysis relies on the separation of the derivatized peaks, which can then be used to calculate the concentration of the original compounds in the sample. nih.gov This approach is crucial for quality control in industrial processes where the purity of precursors like trimellitic anhydride is critical. nih.gov

| Parameter | Typical GC Conditions for Impurity Profiling |

|---|---|

| Derivatization Agent | Diazomethane or Boron trifluoride-methanol (BF₃·MeOH). acs.orgnih.gov |

| Column | 5% SP-2100 or DB 35-MS-UI. acs.orgnih.gov |

| Detector | Flame Ionization Detector (FID) for quantitation, Mass Spectrometry (MS) for identification. nih.gov |

| Application | Simultaneous determination of trimellitic anhydride and its trimellitic acid impurity. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Non-volatile Components

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying non-volatile or thermally labile compounds. nih.gov It is particularly useful for analyzing this compound's precursors, such as trimellitic acid and trimellitic anhydride, directly from solution without derivatization. sielc.com

Several HPLC methods have been developed for the analysis of these related compounds. For instance, trimellitic acid can be effectively separated and analyzed on a reversed-phase column. sielc.com A mixed-mode column can also be used to separate both trimellitic anhydride and its hydrolysis product, trimellitic acid, in a single run. sielc.com The mobile phase typically consists of an aqueous buffer and an organic solvent like acetonitrile (B52724). sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in these molecules provides strong chromophores. sielc.com These HPLC methods are essential for monitoring the purity of starting materials and for analyzing aqueous samples where hydrolysis of trimellitic anhydride to trimellitic acid may occur. sielc.com

| Parameter | Typical HPLC Conditions for Related Non-Volatile Components |

|---|---|

| Analytes | Trimellitic Acid, Trimellitic Anhydride. sielc.com |

| Column | Mixed-mode Newcrom B or Reversed-phase Newcrom BH. sielc.comsielc.com |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., Formic acid or Sulfuric acid). sielc.comsielc.com |

| Detection | UV at ~220-250 nm. sielc.comsielc.com |

| Application | Separation and quantitation of trimellitic anhydride and its acid form in a sample. sielc.com |

Development of Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Methods for Trace Analysis

The development of a UHPLC-MS/MS method for the trace analysis of this compound involves the systematic optimization of chromatographic separation and mass spectrometric detection parameters to achieve the desired sensitivity and selectivity.

Chromatographic Separation:

The primary objective of the chromatographic separation is to resolve this compound from other matrix components, thereby minimizing ion suppression or enhancement effects in the mass spectrometer. A reversed-phase chromatographic approach is typically employed for compounds of moderate polarity like this compound.

Column Selection: A sub-2 µm particle size column, such as a C18 or phenyl-hexyl stationary phase, is often chosen to provide high-resolution separations and short analysis times characteristic of UHPLC.

Mobile Phase Composition: The mobile phase generally consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution program, where the proportion of the organic solvent is increased during the analytical run, is commonly used to ensure efficient elution of the analyte and to clean the column from strongly retained matrix components.

Flow Rate and Injection Volume: The flow rate is optimized to maintain high chromatographic efficiency while being compatible with the mass spectrometer's interface. The injection volume is kept small to prevent peak distortion and column overloading.

Mass Spectrometric Detection:

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode is the preferred detection technique for trace quantification due to its high selectivity and sensitivity.

Ionization Source: An electrospray ionization (ESI) source is typically used for the analysis of moderately polar compounds like this compound. Optimization of the ESI source parameters, such as capillary voltage, source temperature, and gas flows (nebulizer and drying gases), is crucial for maximizing the generation of the protonated molecule [M+H]⁺ or other suitable precursor ions.

Precursor and Product Ion Selection: The selection of specific precursor and product ion transitions is fundamental to the selectivity of the MRM method. The precursor ion is typically the protonated molecule of this compound. This ion is then subjected to collision-induced dissociation (CID) in the collision cell of the mass spectrometer to generate characteristic product ions. The most intense and stable product ions are selected for quantification and confirmation.

Table 1: Illustrative UHPLC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| UHPLC System | |

| Column | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Nebulizer Gas Flow | 7 bar |

| Drying Gas Flow | 10 L/min |

| MRM Transitions | Hypothetical values, to be determined experimentally |

| - Quantification | e.g., m/z 253.07 -> 193.05 |

| - Confirmation | e.g., m/z 253.07 -> 165.05 |

| Collision Energy | To be optimized for each transition |

Method Validation for Sensitivity, Selectivity, and Robustness

Once the UHPLC-MS/MS method is developed, a thorough validation is performed to ensure its reliability for the intended application, following guidelines such as those from the International Council for Harmonisation (ICH).

Sensitivity:

The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD: The lowest concentration of the analyte that can be reliably distinguished from the background noise.

LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For trace analysis, achieving low ng/mL or even pg/mL levels is often the goal.

Selectivity:

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. In UHPLC-MS/MS, selectivity is primarily achieved through the unique MRM transitions of the target analyte. The absence of interfering peaks at the retention time of this compound in blank matrix samples demonstrates the method's selectivity.

Robustness:

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during routine use. Typical parameters that are varied during robustness testing include:

Mobile phase composition (e.g., ± 2% organic solvent).

pH of the aqueous mobile phase (e.g., ± 0.2 units).

Column temperature (e.g., ± 5 °C).

Flow rate (e.g., ± 0.02 mL/min).

The method is considered robust if the results for critical parameters, such as peak area, retention time, and calculated concentration, remain within acceptable limits during these variations.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve over the expected concentration range. |

| Accuracy | Recovery of spiked samples within 80-120% of the nominal concentration. |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day) as Relative Standard Deviation (RSD) ≤ 15%. |

| LOD | Signal-to-noise ratio (S/N) ≥ 3. |

| LOQ | S/N ≥ 10, with acceptable precision and accuracy. |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix. |

| Robustness | RSD of results after minor parameter variations should be within acceptable limits (e.g., ≤ 15%). |

Theoretical and Computational Investigations of Trimethyl Trimellitate

Quantum Chemical Studies (DFT, Ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the intrinsic properties of molecules. diva-portal.org These first-principles calculations can elucidate the electronic and geometric features of trimethyl trimellitate with high accuracy.

DFT and ab initio methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy geometry. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The electronic structure of trimellitate esters has been explored using quantum mechanics. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. For trimellitates, the HOMO is primarily located on both the ester and phenyl groups, indicating that these are the likely sites for electrophilic attack. researchgate.net The LUMO, conversely, is also distributed across these groups, suggesting they are susceptible to nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Analysis of the density of states (DOS) reveals that the electronic density of trimellitates near -2 eV tends to increase as the length of the ester alkyl chain grows. researchgate.net The molecular surface activity is predominantly concentrated around the ester groups. researchgate.net

Table 1: Calculated Properties of Trimellitate Esters

| Property | Observation |

|---|---|

| HOMO Location | Phenyl and Ester Groups researchgate.net |

| LUMO Location | Phenyl and Ester Groups researchgate.net |

| Dipole Moment | Varies slightly with increasing ester chain length researchgate.net |

| Surface Activity | Concentrated on the ester groups researchgate.net |

This table presents generalized findings for trimellitate esters as specific data for this compound was not available.

Flexible molecules like this compound can exist in multiple spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the stable conformers and map the potential energy surface that governs their interconversion. nih.govrsc.org

Quantum chemistry calculations are essential for accurately determining the relative energies of different conformers. nih.gov For a molecule with multiple rotatable bonds, such as the ester groups in this compound, the conformational landscape can be complex. By systematically rotating the dihedral angles of the ester groups relative to the benzene (B151609) ring and to each other, a potential energy landscape can be generated. The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states between them. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies using the Boltzmann distribution.

While specific studies on this compound are not prevalent, the general approach involves geometry optimization of various starting structures to find all local minima. chemrxiv.org The accuracy of these energy calculations is highly dependent on the chosen theoretical level and basis set. nih.gov

Computational chemistry can model the entire course of a chemical reaction, providing a detailed mechanism and predicting its feasibility. mdpi.com For the synthesis of this compound, typically formed by the esterification of trimellitic anhydride (B1165640) with methanol (B129727), quantum chemical methods can be used to map the reaction pathway.

This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. mdpi.com The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and, consequently, its rate. Methods like DFT are used to locate these transient structures. nethouse.ru

For example, in a catalyzed esterification reaction, calculations can model the interaction of the catalyst with the reactants, showing how it lowers the activation energy by stabilizing the transition state. mdpi.com While a specific computational study for the synthesis of this compound is not detailed in the available literature, the synthesis of a related compound, triisononyl trimellitate, involves reacting trimellitic anhydride with isononyl alcohol, a process amenable to such theoretical investigation. google.com

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying the intrinsic properties of single molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of larger systems and longer timescales, such as the interaction of this compound with polymers. researchgate.netuminho.pt MD simulations model the movement of atoms and molecules over time based on classical mechanics and a predefined force field. researchgate.net

This compound is used as a plasticizer for polymers like polyvinyl chloride (PVC). MD simulations can provide atomic-level insights into how it functions. In these simulations, a model system is constructed containing multiple PVC chains and this compound molecules. mdpi.com

The simulation tracks the trajectories of all atoms, allowing for the analysis of how the plasticizer molecules position themselves between the polymer chains. semanticscholar.orgsemanticscholar.org Key findings from simulations of similar plasticizers in PVC include:

Increased Molecular Mobility: Plasticizers increase the free volume within the polymer matrix, which enhances the mobility of the polymer chains. This leads to a lower glass transition temperature (Tg) and increased flexibility. mdpi.com

Intermolecular Interactions: The ester groups of the trimellitate are expected to form electrostatic interactions and hydrogen bonds with the PVC backbone, which helps in the compatibilization of the plasticizer within the polymer. semanticscholar.org

Diffusion: MD simulations can predict the diffusion coefficient of the plasticizer within the polymer matrix, a property related to its permanence and resistance to migration. semanticscholar.org

Studies on various plasticizers, including trimellitates, have shown that these simulations can reliably predict thermomechanical properties and are valuable for screening new and non-toxic plasticizer candidates. mdpi.comsemanticscholar.org

The internal flexibility of the this compound molecule itself is crucial for its function as a plasticizer. MD simulations can be used to study the dynamics of bond rotations within the molecule. youtube.com The energy barriers to rotation around the C-O bonds of the ester groups determine the rate at which the molecule can change its conformation. researchgate.net

These rotational barriers can also be calculated with high accuracy using quantum chemical methods (DFT). nih.govmdpi.com The potential energy is calculated as a function of the dihedral angle of a specific bond. The height of the energy barrier separating stable (low-energy) conformations from eclipsed (high-energy) conformations can then be determined. researchgate.netnih.gov The flexibility of the ester side chains allows the molecule to adapt its shape to effectively fit between and lubricate the polymer chains. The magnitude of these rotational barriers is influenced by both steric hindrance and electronic effects like hyperconjugation. researchgate.net

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Trimellitic anhydride |

| Methanol |

| Polyvinyl chloride (PVC) |

| Triisononyl trimellitate |

Computational Approaches to Structure-Reactivity Relationships

The inherent complexity of the reactions involving this compound, a trifunctional molecule, necessitates the use of computational models to understand and predict its behavior. Computational chemistry offers powerful tools to investigate the relationships between the molecular structure of this compound and its reactivity in key industrial processes like esterification and transesterification. These approaches not only provide deeper insights into reaction mechanisms but also enable the predictive modeling of reaction kinetics and the rational design of new molecules with tailored properties.

Predictive Modeling of Esterification and Transesterification Kinetics

Predictive modeling of the kinetics of esterification and transesterification reactions involving this compound is crucial for optimizing reaction conditions, improving yields, and designing efficient industrial processes. While specific kinetic models exclusively for this compound are not extensively documented in publicly available literature, the principles of kinetic modeling for similar esterification and transesterification systems can be applied.

These models are typically developed by combining experimental data with mathematical modeling techniques. A common approach involves proposing a reaction mechanism, which for the transesterification of a methyl ester like this compound with a polyol would involve a series of consecutive and reversible reactions.

A mathematical model describing the chemical kinetics of transesterification of palm-based methyl esters with trimethylolpropane (B17298) has been developed using a nonlinear regression method to determine rate constants for both forward and reverse reactions. nih.gov The model was based on the reverse mechanism of transesterification and described the concentration changes of the reactants and products. nih.gov A good correlation between the model simulations and experimental data was observed, proving that such methods can predict the rate constants with plausible accuracy. nih.gov

For instance, in the transesterification of palm-based methyl esters with trimethylolpropane, a mathematical model was developed based on three distinct elementary reversible series-parallel reaction mechanisms. researchgate.net This model considers the reactions in both forward and reverse directions. researchgate.net The reaction rate constants can be determined using software like MATLAB, and the model's predictions are then validated against experimental data. nih.gov

Hypothetical Kinetic Model Parameters for this compound Transesterification

To illustrate the type of data generated from such models, the following interactive table presents hypothetical kinetic parameters for the transesterification of this compound with a generic diol. These values are representative of what a predictive model might yield.

| Rate Constant | Reaction Step | Hypothetical Value (L/mol·min) | Activation Energy (kJ/mol) |

| k1 | This compound + Diol -> Diester + Methanol | 0.05 | 60 |

| k-1 | Diester + Methanol -> this compound + Diol | 0.01 | 75 |

| k2 | Diester + Diol -> Monoester + Methanol | 0.03 | 65 |